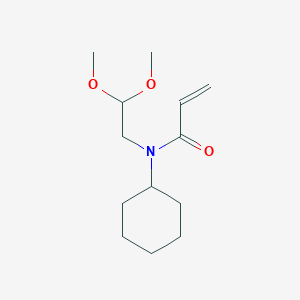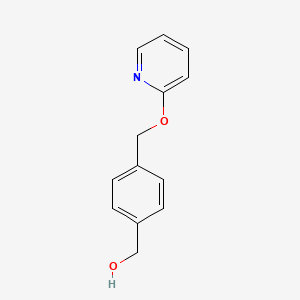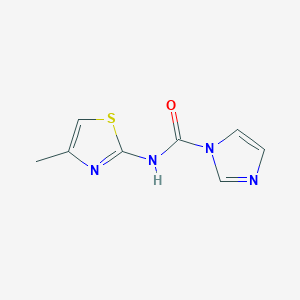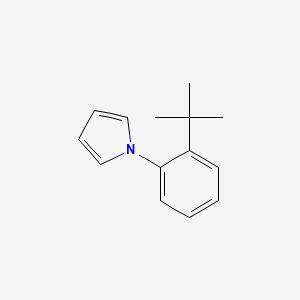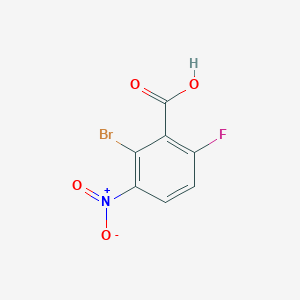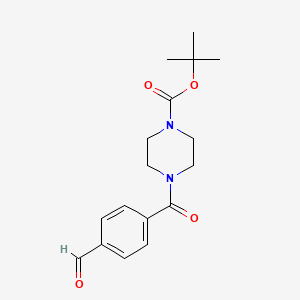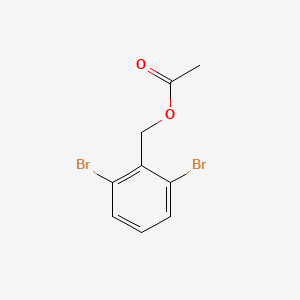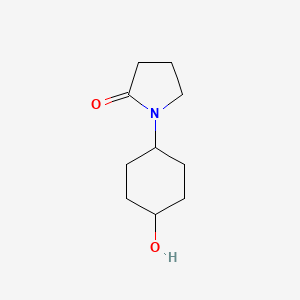
1-(4-Hydroxycyclohexyl)pyrrolidin-2-one
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(4-Hydroxycyclohexyl)pyrrolidin-2-one” is characterized by a pyrrolidin-2-one ring attached to a 4-hydroxycyclohexyl group . The InChI code for this compound is 1S/C10H17NO2/c12-9-5-3-8(4-6-9)11-7-1-2-10(11)13/h8-9,12H,1-7H2 .Physical And Chemical Properties Analysis
“1-(4-Hydroxycyclohexyl)pyrrolidin-2-one” is a solid at room temperature . .Scientific Research Applications
- Scientific Field: Drug Discovery
- Application Summary : The compound “1-(4-Hydroxycyclohexyl)pyrrolidin-2-one” is a derivative of pyrrolidine, which is a versatile scaffold for novel biologically active compounds . Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application : The review mentions two main synthetic strategies used: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
-
Scientific Field: Antimicrobial Research
- Application Summary : Pyrrolidine derivatives have been found to exhibit antimicrobial activity . While specific studies on “1-(4-Hydroxycyclohexyl)pyrrolidin-2-one” are not available, it’s plausible that this compound could also have antimicrobial properties.
- Methods of Application : Typically, the antimicrobial activity of a compound is tested using disk diffusion assays, broth microdilution methods, or agar dilution methods .
- Results or Outcomes : The outcomes of these tests would provide information on the minimum inhibitory concentration (MIC) of the compound against various bacterial or fungal strains .
-
Scientific Field: Cancer Research
- Application Summary : Pyrrolidine derivatives have shown anticancer activity . It’s possible that “1-(4-Hydroxycyclohexyl)pyrrolidin-2-one” could be studied for similar applications.
- Methods of Application : Anticancer activity is often assessed using cell viability assays, apoptosis assays, and cell cycle analysis .
- Results or Outcomes : The results would provide insights into the compound’s cytotoxicity and its potential mechanisms of action .
-
Scientific Field: Anti-inflammatory Research
- Application Summary : Pyrrolidine derivatives have been found to exhibit anti-inflammatory activity . While specific studies on “1-(4-Hydroxycyclohexyl)pyrrolidin-2-one” are not available, it’s plausible that this compound could also have anti-inflammatory properties.
- Methods of Application : Typically, the anti-inflammatory activity of a compound is tested using in vitro assays such as the inhibition of cyclooxygenase enzymes, or in vivo models of inflammation .
- Results or Outcomes : The outcomes of these tests would provide information on the compound’s ability to reduce inflammation .
-
Scientific Field: Antidepressant Research
- Application Summary : Pyrrolidine derivatives have shown antidepressant activity . It’s possible that “1-(4-Hydroxycyclohexyl)pyrrolidin-2-one” could be studied for similar applications.
- Methods of Application : Antidepressant activity is often assessed using animal models of depression, such as the forced swim test or the tail suspension test .
- Results or Outcomes : The results would provide insights into the compound’s potential as an antidepressant .
-
Scientific Field: Anti-HCV Research
- Application Summary : Pyrrolidine derivatives have shown anti-HCV (Hepatitis C Virus) activity . It’s possible that “1-(4-Hydroxycyclohexyl)pyrrolidin-2-one” could be studied for similar applications.
- Methods of Application : Anti-HCV activity is often assessed using HCV replicon systems or HCV pseudoparticle entry assays .
- Results or Outcomes : The results would provide insights into the compound’s potential as an anti-HCV agent .
Safety And Hazards
The safety information available indicates that “1-(4-Hydroxycyclohexyl)pyrrolidin-2-one” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
1-(4-hydroxycyclohexyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9-5-3-8(4-6-9)11-7-1-2-10(11)13/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQONDVCJKOBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxycyclohexyl)pyrrolidin-2-one | |
CAS RN |
895581-20-1 | |
| Record name | 1-(4-hydroxycyclohexyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

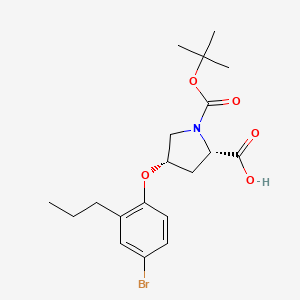
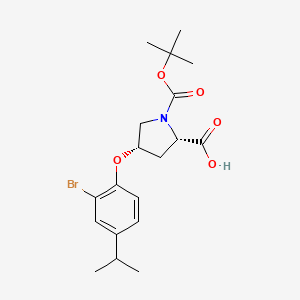
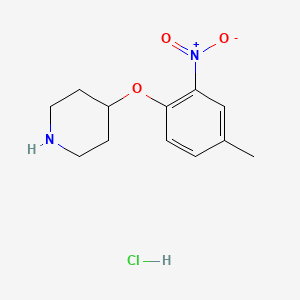
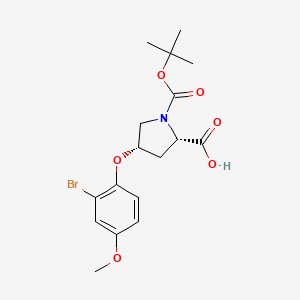
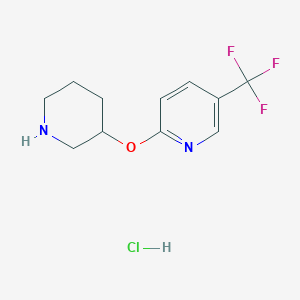
![3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397721.png)
![4-[(Pent-4-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1397723.png)
